molecular formula C20H26O5 B12748328 Royleanonic acid CAS No. 350590-46-4

Royleanonic acid

Cat. No.: B12748328
CAS No.: 350590-46-4
M. Wt: 346.4 g/mol
InChI Key: LFNJOAMWXNMXHJ-FKIZINRSSA-N
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Description

Royleanonic acid is a naturally occurring diterpenoid compound, first isolated from the roots of Inula royleana in 1945. It possesses a characteristic 11,14-para benzoquinone 12-hydroxy abietane skeleton. This compound has garnered significant attention due to its various pharmacological activities, including antitumor, antioxidant, and antidiabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Royleanonic acid can be synthesized starting from carnosic acid. The synthetic route involves transforming carnosic acid into a para benzoquinone derivative. The importance of the C-20 carbonic acid group in this compound has been verified through cytotoxicity assays .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as oxidation and amide formation. The process may include steps like esterification, hydrolysis, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: Royleanonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as amides and esters, which have shown moderate cytotoxic activities against human cancer cell lines .

Scientific Research Applications

Mechanism of Action

The mechanism by which royleanonic acid exerts its effects involves its interaction with cellular nucleophiles such as DNA, RNA, and proteins. The para benzoquinone moiety in this compound can act as a Michael acceptor, facilitating the formation of covalent bonds with these nucleophiles. This interaction disrupts cellular processes, leading to cytotoxic effects .

Comparison with Similar Compounds

Royleanonic acid is structurally similar to other diterpenoids such as tanshinones and carnosic acid. it is unique due to its specific para benzoquinone structure, which influences its pharmacological properties. Similar compounds include:

This compound stands out due to its distinct chemical structure and the specific biological activities it exhibits.

Properties

CAS No.

350590-46-4

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(4aR,10aS)-8-hydroxy-1,1-dimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

InChI

InChI=1S/C20H26O5/c1-10(2)13-15(21)11-6-7-12-19(3,4)8-5-9-20(12,18(24)25)14(11)17(23)16(13)22/h10,12,21H,5-9H2,1-4H3,(H,24,25)/t12-,20+/m0/s1

InChI Key

LFNJOAMWXNMXHJ-FKIZINRSSA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2)(C)C)C(=O)O)O

Canonical SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C(=O)O)O

Origin of Product

United States

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